molecular formula C22H18N2O4 B2701352 2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921889-67-0

2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Numéro de catalogue: B2701352
Numéro CAS: 921889-67-0
Poids moléculaire: 374.396
Clé InChI: DBVFSMFHPUZYDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a dibenzo[b,f][1,4]oxazepin-11(10H)-one core substituted with a methyl group at position 10 and a 2-methoxybenzamide group at position 2. Its molecular formula is C23H18N2O4 (average mass: 386.40 g/mol). The oxazepine ring incorporates an oxygen atom in the seven-membered heterocycle, distinguishing it from thiazepine analogs that contain sulfur. The methoxy group on the benzamide moiety contributes to electronic and steric properties, influencing receptor binding and solubility .

Propriétés

IUPAC Name

2-methoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-24-17-8-4-6-10-20(17)28-19-12-11-14(13-16(19)22(24)26)23-21(25)15-7-3-5-9-18(15)27-2/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVFSMFHPUZYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-Methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C17H16N2O4C_{17}H_{16}N_{2}O_{4} and a molecular weight of approximately 312.325 Da. Its structure features a dibenzo[b,f][1,4]oxazepine core modified with methoxy and methyl groups, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antiproliferative Effects : Many derivatives of dibenzo[b,f][1,4]oxazepine have shown significant antiproliferative activity against various cancer cell lines.
  • Antioxidant Properties : Some studies have indicated that these compounds can exhibit antioxidative effects, potentially reducing oxidative stress in cells.
  • Antimicrobial Activity : Certain derivatives have demonstrated selective antibacterial effects against Gram-positive bacteria.

Antiproliferative Activity

A study focused on related compounds highlighted their antiproliferative activity against several cancer cell lines. The most promising derivatives showed IC50 values ranging from 1.2 to 5.3 µM, indicating strong inhibitory effects on cell proliferation. For instance:

CompoundCell LineIC50 (µM)
Compound 10HCT 1162.2
Compound 11MCF-71.2
Compound 12HEK 2935.3

These results suggest that structural modifications can significantly enhance the biological activity of these compounds.

Antioxidant Activity

The antioxidant capability of these compounds was evaluated using various methods, showing significant improvement over standard antioxidants like BHT (Butylated Hydroxytoluene). For example:

  • Compound 9 demonstrated a notable reduction in reactive oxygen species (ROS) levels in vitro.
  • Compound 10 showed moderate antioxidant activity but was less effective in scavenging ROS compared to established antioxidants.

Antimicrobial Activity

The antibacterial properties were assessed against several strains of bacteria. Notably:

  • Compound 8 exhibited strong activity against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 µM.
  • Other derivatives showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of dibenzo[b,f][1,4]oxazepine derivatives, including the compound in focus. The results indicated that specific structural features, such as the presence of methoxy groups, significantly enhanced their ability to inhibit cancer cell growth.

Case Study 2: Antioxidant Mechanism

Another investigation into the antioxidant mechanisms revealed that certain derivatives could reduce intracellular ROS levels effectively. However, the relationship between antioxidant activity and antiproliferative effects was complex and required further exploration to clarify the underlying mechanisms.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Heterocyclic Core Variations: Oxazepine vs. Thiazepine

The substitution of oxygen (oxazepine) with sulfur (thiazepine) in the seven-membered ring significantly alters electronic properties and biological activity. For example:

  • Oxazepine derivatives (e.g., target compound, ) may show improved metabolic stability, as sulfur-containing compounds are more prone to oxidative metabolism .

Substituent Modifications on the Benzamide Group

The benzamide substituent is critical for target engagement. Key comparisons include:

a. Electron-Donating vs. Electron-Withdrawing Groups
  • 2-Trifluoromethyl group (, C22H15F3N2O3): Introduces strong electron-withdrawing effects, which may increase binding affinity to hydrophobic pockets but reduce solubility .
b. Aromatic vs. Heteroaromatic Substituents
  • Phenyl or naphthyl groups (, compounds 8a–8g): Increase molecular rigidity and π-π stacking interactions. For instance, compound 8b (naphthyl substituent) has a higher molecular weight (436.47 g/mol) and logP compared to the target compound .
  • Heterocyclic groups (e.g., thiophen-3-yl in 8g ): May enhance selectivity for specific receptors (e.g., dopamine D2 vs. serotonin receptors) .

Sulfoxide Derivatives

Several thiazepine analogs (e.g., compounds in –12) are synthesized as 5-oxides or 5,5-dioxides , which influence:

  • Conformational flexibility : Sulfoxide formation introduces chirality, as seen in (R)-62 (), affecting receptor binding stereoselectivity.
  • Metabolic pathways : Sulfoxides are often intermediates in oxidative metabolism, whereas the target compound’s oxazepine core lacks this feature .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
2-Methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide Oxazepine 2-Methoxybenzamide C23H18N2O4 386.40 High solubility, D2 receptor ligand
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide () Oxazepine 2-Trifluoromethylbenzamide C22H15F3N2O3 412.37 Electron-withdrawing group, higher logP
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () Thiazepine 4-Methoxyphenyl carboxamide C21H20N2O4S 420.46 Sulfoxide, D2 antagonist (Ki = 4.2 nM)
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(thiophen-3-yl)acetamide (g) Oxazepine Thiophen-3-yl acetamide C23H19N2O3S 403.47 Heteroaromatic substituent, moderate logP

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.